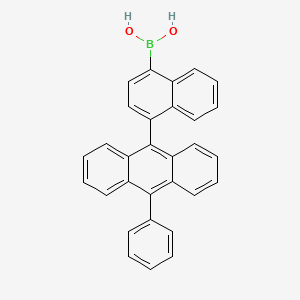
(4-(10-Phenylanthracen-9-yl)naphthalen-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid: is a boronic acid derivative characterized by its complex aromatic structure. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is a light yellow solid at room temperature and exhibits good solubility in common organic solvents like methanol and ethanol, but poor solubility in water .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl halides.
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Formation of boronates or boranes under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K₂CO₃), organic solvent (e.g., toluene), inert atmosphere.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Reduction: Boronates or boranes.
科学的研究の応用
Chemistry: B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid is widely used in organic synthesis, particularly in the formation of complex aromatic compounds through Suzuki-Miyaura coupling reactions. It serves as a key intermediate in the synthesis of various pharmaceuticals and organic materials .
Biology and Medicine: In biological research, this compound is used to develop fluorescent probes and sensors due to its unique photophysical properties. It is also explored for its potential in drug delivery systems and as a building block for bioactive molecules .
Industry: In the industrial sector, B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of advanced materials .
作用機序
The mechanism of action of B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The organoboron compound transfers its aryl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
- B-[10-[4-(1-naphthalenyl)phenyl]-9-anthracenyl]boronic acid
- B-(10-phenyl-9-anthracenyl)boronic acid
- B-[4-(9-anthracenyl)phenyl]boronic acid
Uniqueness: B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid stands out due to its specific structural arrangement, which imparts unique photophysical properties and reactivity. Its ability to participate in Suzuki-Miyaura coupling with high efficiency and selectivity makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C30H21BO2 |
|---|---|
分子量 |
424.3 g/mol |
IUPAC名 |
[4-(10-phenylanthracen-9-yl)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C30H21BO2/c32-31(33)28-19-18-27(21-12-4-5-13-22(21)28)30-25-16-8-6-14-23(25)29(20-10-2-1-3-11-20)24-15-7-9-17-26(24)30/h1-19,32-33H |
InChIキー |
GIEPZYQSXYELBF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C2=CC=CC=C12)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC=C6)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7-Dichloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B13922509.png)
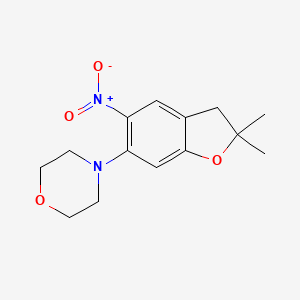


![1-(2,3-dihydro-3,3-dimethylfuro[3,2-b]pyridin-5-yl)Ethanone](/img/structure/B13922525.png)
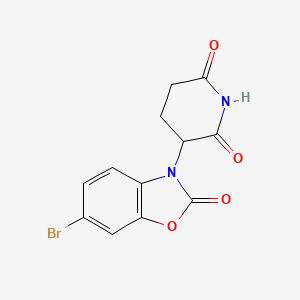
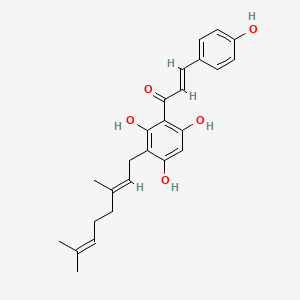
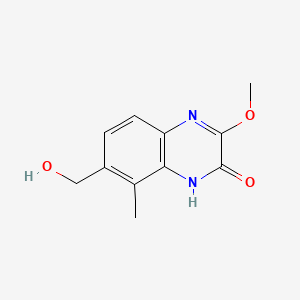
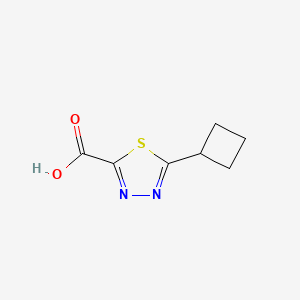
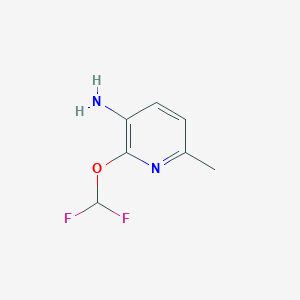
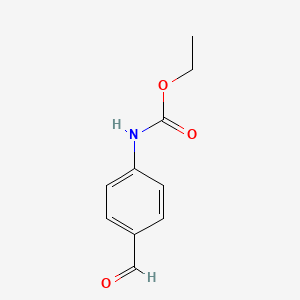
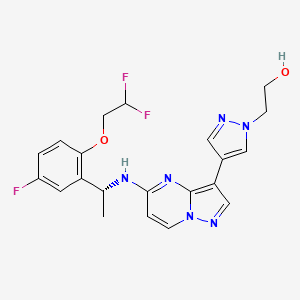
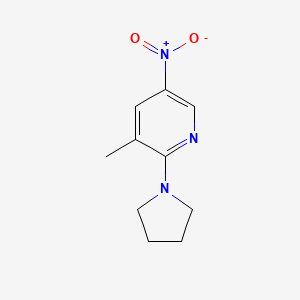
![tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13922563.png)
